molecular formula C15H12N2O2S2 B2613426 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 789483-49-4

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No.: B2613426
CAS No.: 789483-49-4
M. Wt: 316.39
InChI Key: CBDIQTNMPYCESL-UHFFFAOYSA-N
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Description

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a methylsulfonyl-substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioethers or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a drug candidate make it a valuable compound in scientific research.

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-21(18,19)13-6-4-11(5-7-13)14-10-20-15(17-14)12-3-2-8-16-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDIQTNMPYCESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326436
Record name 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

789483-49-4
Record name 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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